molecular formula C11H15NO3 B13560809 4-Amino-3-(2-methoxyphenyl)butanoic acid

4-Amino-3-(2-methoxyphenyl)butanoic acid

Cat. No.: B13560809
M. Wt: 209.24 g/mol
InChI Key: SYJLCBIXKAZNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(2-methoxyphenyl)butanoic acid is an organic compound with a molecular formula of C11H15NO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine. The final step involves the addition of butanoic acid to the amine to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst choice are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

4-Amino-3-(2-methoxyphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    4-Phenylbutyric Acid: Known for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.

    3-Aminobutanoic Acid: Used as a chemical intermediate in organic synthesis.

    2-(4-Aminophenyl)butanoic Acid: Utilized in life sciences research for its biological activities.

Uniqueness: 4-Amino-3-(2-methoxyphenyl)butanoic acid is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in various scientific applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-amino-3-(2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-9(10)8(7-12)6-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14)

InChI Key

SYJLCBIXKAZNEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.